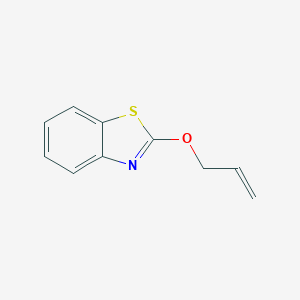
2-Prop-2-enoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Prop-2-enoxy-1,3-benzothiazole is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-Prop-2-enoxy-1,3-benzothiazole is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with specific targets such as enzymes, receptors, and DNA. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process.
Effets Biochimiques Et Physiologiques
2-Prop-2-enoxy-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Furthermore, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Prop-2-enoxy-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, it also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for studying 2-Prop-2-enoxy-1,3-benzothiazole. One direction is to further investigate its mechanism of action and identify its specific molecular targets. This can provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its potential as a fluorescent probe for detecting other metal ions or biomolecules. Furthermore, it can be studied for its potential use as a corrosion inhibitor in specific industries. Finally, its efficacy and safety can be further evaluated in preclinical and clinical studies for potential drug development.
Conclusion:
In conclusion, 2-Prop-2-enoxy-1,3-benzothiazole is a promising chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its biological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis method of 2-Prop-2-enoxy-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-Prop-2-enoxy-1,3-benzothiazole as the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Applications De Recherche Scientifique
2-Prop-2-enoxy-1,3-benzothiazole has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. Furthermore, it has been explored for its potential use as a corrosion inhibitor in various industries.
Propriétés
Numéro CAS |
13444-13-8 |
|---|---|
Nom du produit |
2-Prop-2-enoxy-1,3-benzothiazole |
Formule moléculaire |
C10H9NOS |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-prop-2-enoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NOS/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2 |
Clé InChI |
POKDXESJMHLJNV-UHFFFAOYSA-N |
SMILES |
C=CCOC1=NC2=CC=CC=C2S1 |
SMILES canonique |
C=CCOC1=NC2=CC=CC=C2S1 |
Synonymes |
Benzothiazole, 2-(2-propenyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



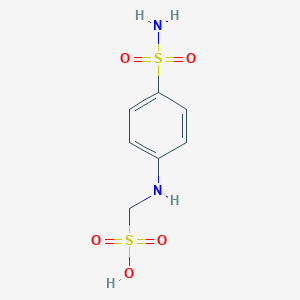
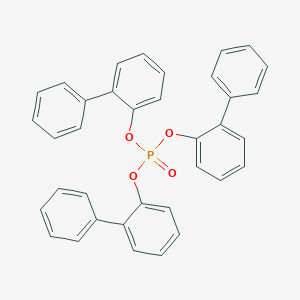
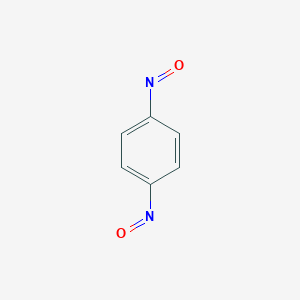
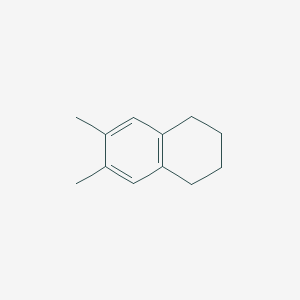
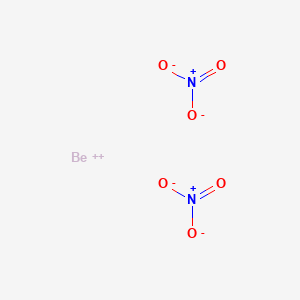
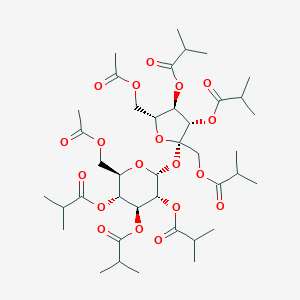
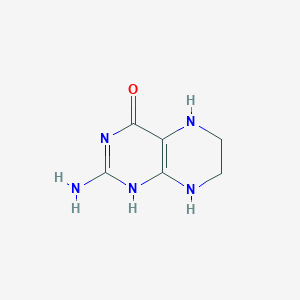
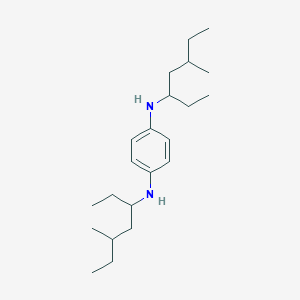
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
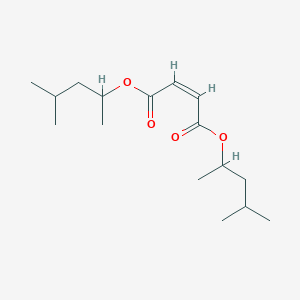
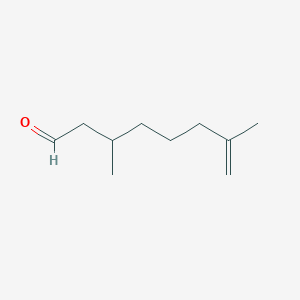
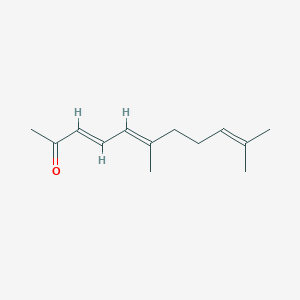
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)